

Methoxyallene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methoxyallene

Cat. No.: B081269

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Abstract

Methoxyallene, a versatile reagent in organic synthesis, serves as a valuable building block for a diverse array of molecular architectures. This document provides an in-depth technical overview of **methoxyallene**, encompassing its nomenclature, physicochemical properties, and key applications in synthetic chemistry. Detailed experimental protocols for its use in the synthesis of highly substituted pyridines, intermolecular hydroamination reactions, and cycloaddition cascades are presented. Furthermore, reaction pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical transformations.

Nomenclature and Synonyms

Methoxyallene is systematically known as 1-methoxy-1,2-propadiene according to IUPAC nomenclature. It is also widely recognized by several alternative names and identifiers crucial for literature and database searches.

Identifier Type	Identifier
IUPAC Name	1-Methoxy-1,2-propadiene
Synonyms	Methyl propadienyl ether
Allenyl methyl ether	
1-Methoxypropadiene	
1,2-Propadiene, 1-methoxy-	
CAS Registry Number	13169-00-1
NSC Number	363923
Empirical Formula	C ₄ H ₆ O
Molecular Weight	70.09 g/mol
SMILES String	COC=C=C
InChI Key	RRWJXAJEGRDMQH-UHFFFAOYSA-N

Physicochemical Properties

Methoxyallene is a flammable liquid at room temperature with the following key physical and chemical properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
Appearance	Liquid
Density	0.832 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.429
Flash Point	-28.9 °C (-20.0 °F)
Storage Temperature	2-8°C

Applications in Organic Synthesis

Methoxyallene is a key reactant in several important organic transformations, including multicomponent reactions for the synthesis of heterocycles, hydroamination reactions, and cycloaddition cascades.

Three-Component Synthesis of Pyridin-4-ols

A highly flexible three-component reaction utilizing lithiated **methoxyallene**, nitriles, and carboxylic acids provides a powerful method for the synthesis of highly substituted pyridin-4-ol derivatives.[4] This reaction proceeds through the formation of a β -methoxy- β -ketoenamide intermediate, which subsequently undergoes cyclocondensation.[1]

- **Lithiation of Methoxyallene:** **Methoxyallene** is deprotonated at a low temperature (typically $-78\text{ }^{\circ}\text{C}$) using a strong base such as *n*-butyllithium in an inert solvent like tetrahydrofuran (THF) to generate lithiated **methoxyallene** in situ.
- **Reaction with Nitrile:** The desired nitrile is added to the solution of lithiated **methoxyallene**, leading to the formation of a primary addition product.
- **Acylation with Carboxylic Acid:** A carboxylic acid is then introduced to the reaction mixture, which acylates the intermediate to form a β -methoxy- β -ketoenamide.
- **Cyclocondensation:** The β -methoxy- β -ketoenamide is then subjected to cyclocondensation conditions, often involving a base, to yield the final pyridin-4-ol product.



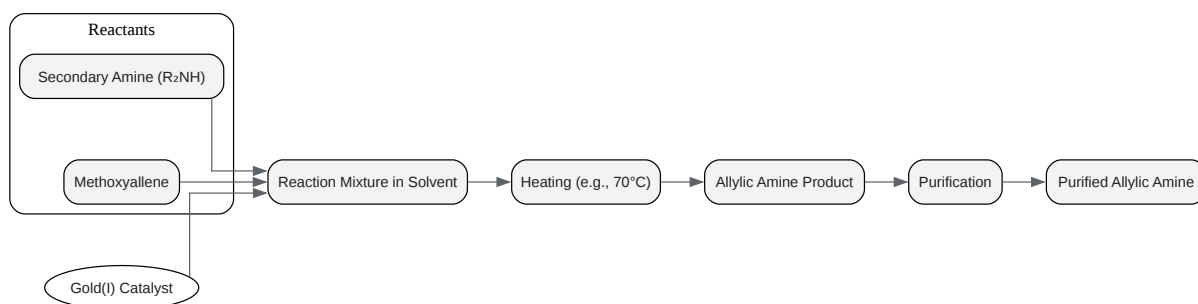
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Fig. 1: Synthesis of Pyridin-4-ols.

Intermolecular Hydroamination

Methoxyallene participates in intermolecular hydroamination reactions, particularly with secondary amines, catalyzed by transition metal complexes, such as those of gold.[5] This reaction typically proceeds with Markovnikov selectivity, where the amino group adds to the less substituted terminus of the allene.[5]

- **Catalyst Preparation:** A cationic gold(I) catalyst, for example, derived from (CAAC)AuCl and a silver salt, is prepared in a suitable solvent.
- **Reaction Setup:** In a reaction vessel, the allene (e.g., **methoxyallene**) and the secondary amine are dissolved in a deuterated solvent (for NMR monitoring, such as C₆D₆).
- **Reaction Execution:** The gold catalyst is added to the solution of the allene and amine. The reaction is then heated (e.g., to 70 °C) and monitored until completion.
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up, and the desired allylic amine product is purified, typically by chromatography.



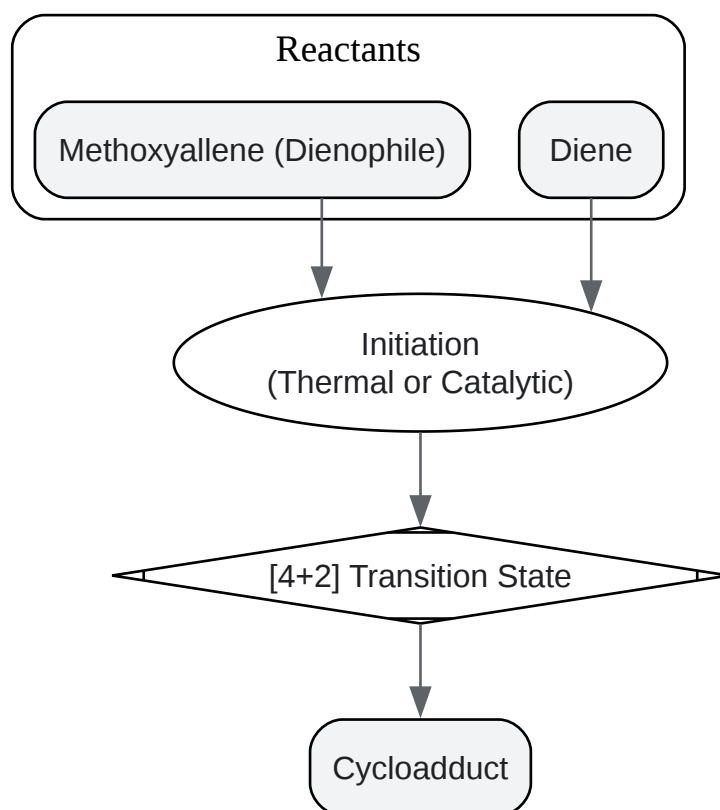
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Fig. 2: Intermolecular Hydroamination.

[4+2] Cycloaddition Reactions

Methoxyallene can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes. These reactions are valuable for the construction of six-membered ring systems. The reactivity of allenes in these cycloadditions can be enhanced by using strained cyclic allenes or by employing transition metal catalysts.^[6]

- **Reactant Preparation:** **Methoxyallene** and the chosen diene are dissolved in a suitable solvent in a reaction flask.
- **Initiation:** The reaction can be initiated either thermally by heating the mixture or by the addition of a suitable Lewis acid or transition metal catalyst.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Isolation and Purification:** Once the reaction is complete, the solvent is removed, and the resulting cycloadduct is purified using standard methods like column chromatography or distillation.



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Fig. 3: [4+2] Cycloaddition Reaction.

Conclusion

Methoxyallene is a highly valuable and versatile C3 building block in modern organic synthesis. Its ability to participate in a wide range of chemical transformations, including multicomponent reactions, hydroaminations, and cycloadditions, makes it an indispensable tool for the construction of complex molecular frameworks. The detailed protocols and reaction pathways provided in this guide are intended to serve as a valuable resource for researchers engaged in synthetic chemistry and drug discovery, facilitating the efficient and strategic application of this important reagent.

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